molecular formula C14H18ClNO2 B1418862 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1210754-44-1

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B1418862
CAS No.: 1210754-44-1
M. Wt: 267.75 g/mol
InChI Key: HKCPYFYZPRQFBR-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.76 g/mol It is characterized by the presence of a chloroacetamide group attached to a phenyloxan-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-phenyloxan-4-ylmethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Scientific Research Applications

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide is unique due to the presence of the phenyloxan-4-yl moiety, which enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-10-13(17)16-11-14(6-8-18-9-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPYFYZPRQFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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